molecular formula C11H22ClNO3 B1424608 Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1220032-60-9

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride

Cat. No.: B1424608
CAS No.: 1220032-60-9
M. Wt: 251.75 g/mol
InChI Key: RGNQKOYFZKBVRN-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is a piperidine-containing ester derivative. Its structure features a six-membered piperidine ring linked via an ethoxy-propanoate ester backbone, with a methyl ester group and hydrochloride salt.

Properties

IUPAC Name

methyl 3-(2-piperidin-4-ylethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-9-15-8-4-10-2-6-12-7-3-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQKOYFZKBVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride typically involves the reaction of 4-piperidinol with ethyl 3-bromopropanoate under basic conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is extensively used in scientific research, including:

    Chemistry: As a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition.

    Medicine: In the development of drugs for neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Substitutions

Compound Name Molecular Formula Molecular Weight Key Features Applications Evidence Source
Methyl 3-(4-piperidinyloxy)propanoate hydrochloride C₁₁H₂₀ClNO₃ 257.7 g/mol Piperidine ring, methyl ester Pharmaceutical intermediate
Ethyl 3-[2-methyl-6-(piperidin-4-yl)pyridin-4-yl]propanoate dihydrochloride C₁₆H₂₆Cl₂N₂O₂ 349.3 g/mol Pyridine-piperidine hybrid, ethyl ester Preclinical drug candidate
Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride C₈H₁₆ClNO₂ 205.7 g/mol Five-membered pyrrolidine ring Bioactive scaffold synthesis

Key Differences :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational stability and target binding .
  • Ester Group : Methyl vs. ethyl esters influence lipophilicity and metabolic stability .

Analogues with Modified Ethoxy Chains

Compound Name Molecular Formula Key Functional Groups Applications Evidence Source
Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride C₈H₁₇ClN₂O₄ Aminoethoxy chain Discontinued (likely due to instability)
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate C₁₄H₂₆O₆ Hydroxyethoxy chain, tert-butyl ester Polymer or prodrug synthesis

Key Differences :

  • Chain Substituents: Amino groups (e.g., in ) enhance polarity but may reduce shelf life due to hygroscopicity. Hydroxyethoxy chains () improve water solubility for prodrug formulations.

Aromatic/Heterocyclic Variants

Compound Name Molecular Formula Key Features Applications Evidence Source
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride C₁₁H₁₄ClNO₃ Methoxyphenyl group, chiral center Peptide mimetics
Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride C₈H₁₂ClNO₂S Thiophene ring Antimicrobial agents

Key Differences :

  • Aromatic Groups : Methoxyphenyl () enhances π-π stacking for receptor binding, while thiophene () introduces sulfur-mediated interactions.

Physicochemical and Pharmacokinetic Properties

Property Methyl 3-[2-(4-Piperidinyl)ethoxy]propanoate HCl Ethyl 3-(pyrrolidin-3-yl)propanoate HCl tert-Butyl Propanoate Derivatives
Solubility Moderate in polar solvents (HCl salt) High (smaller ring, lower MW) Low (tert-butyl increases hydrophobicity)
Melting Point Not reported Not reported Oily liquid ()
Stability Hydrolyzes under basic conditions Stable at neutral pH Stable due to bulky tert-butyl group
Bioavailability Moderate (piperidine enhances membrane penetration) High (pyrrolidine improves absorption) Low (requires ester cleavage)

Biological Activity

Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an acetylcholinesterase inhibitor. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is critical for its biological activity. The structural formula can be represented as:

C13H18ClNO3\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

This configuration allows the compound to effectively interact with various biological targets, enhancing its therapeutic potential.

This compound primarily functions as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to increased levels of acetylcholine and enhanced cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent.

Biological Activity and Pharmacological Effects

The biological activity of this compound extends beyond acetylcholinesterase inhibition. It has been shown to influence various cellular processes, including:

  • Modulation of Cell Signaling Pathways : The compound can impact gene expression and cellular signaling, potentially affecting neuronal survival and function.
  • Neuroprotective Effects : Studies indicate that it may offer protection against neurotoxic agents, thereby supporting neuronal health in adverse conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
NeuroprotectionProtects neurons from toxic insults
Modulation of Signaling PathwaysInfluences gene expression and cell signaling

Case Studies and Research Findings

  • Neuroprotective Studies : In a study assessing the neuroprotective effects against chemotherapy-induced peripheral neuropathy, compounds similar to this compound demonstrated significant efficacy in alleviating symptoms associated with nerve damage . The study utilized behavioral models to evaluate the compound's protective effects on sensory responses.
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates that it possesses favorable absorption and distribution characteristics, allowing it to cross the blood-brain barrier effectively. This property is crucial for its application in treating central nervous system disorders.
  • Toxicology Assessments : Toxicological studies have indicated a high maximum tolerance dose (MTD), suggesting a wide therapeutic window for safe administration .

Table 2: Pharmacokinetic Data

ParameterValue
Maximum Tolerance Dose>500 mg/kg
Half-life12.8 hours
Route of AdministrationIntravenous

Q & A

Q. Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) to improve yield (>70%) and purity (>95%) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the piperidine ring (δ 2.5–3.5 ppm for N–CH2), ethoxy chain (δ 3.6–4.2 ppm), and ester carbonyl (δ 170–175 ppm in 13C^{13}\text{C} NMR) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z corresponding to the molecular formula (e.g., C12_{12}H22_{22}ClNO3_3: calculated 287.1) .

Advanced: What strategies mitigate stability challenges during storage or experimental use?

Methodological Answer:
Stability is influenced by:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .
  • pH : Maintain solutions near neutral pH (6–8) to avoid ester hydrolysis; use buffered systems (e.g., phosphate buffer) in biological assays .
  • Light Sensitivity : Protect from UV light by using amber vials, especially in solvent systems like DMSO .

Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .

Advanced: Which in vitro assays are suitable for evaluating biological activity?

Methodological Answer:
Design assays based on the compound’s piperidine moiety, which often interacts with GPCRs or enzymes:

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC50_{50} determination) .
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity (dose range: 1–100 μM) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin receptors) to measure affinity (Ki_i) .

Data Interpretation : Normalize results to positive controls (e.g., donepezil for AChE) and validate with triplicate runs .

Basic: What safety protocols are critical for laboratory handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing or solvent-based reactions to avoid inhalation of hydrochloride dust .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect in chemical waste containers .

Q. Emergency Measures :

  • Eye exposure: Rinse with water for 15 minutes and seek medical attention .
  • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced: How are synthesis-related impurities identified and quantified?

Methodological Answer:

  • Common Impurities :
    • Unreacted 4-piperidinylethanol (retention time ~5.2 min in HPLC) .
    • Ester hydrolysis product (3-[2-(4-piperidinyl)ethoxy]propanoic acid) .
  • Quantification : Use HPLC with a reference standard (e.g., USP/EP guidelines) and calculate % impurity via peak area ratios .

Limit : Ensure impurities are <0.5% (ICH Q3A guidelines) for pharmacological studies .

Advanced: What formulation strategies enhance aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to improve solubility in PBS .
  • Salt Screening : Explore alternative counterions (e.g., mesylate) if hydrochloride solubility is insufficient .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release in pharmacokinetic studies .

Validation : Measure solubility via shake-flask method and confirm stability in simulated biological fluids (e.g., SGF/SIF) .

Advanced: How do structural analogs compare in reactivity and bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Piperidine Methylation (e.g., 3,5-dimethyl substitution in ): Increases lipophilicity (logP +0.5) but may reduce aqueous solubility .
    • Ester vs. Amide : Replacing the methyl ester with an amide (e.g., ) enhances metabolic stability but requires re-optimization of synthesis .
  • Biological Impact : Use molecular docking to compare binding modes in target proteins (e.g., serotonin transporter vs. analogs) .

Experimental Design : Synthesize analogs systematically and test in parallel assays for SAR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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